molecular formula C15H22N2O4S B1462903 Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine CAS No. 151545-15-2

Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine

Cat. No. B1462903
CAS RN: 151545-15-2
M. Wt: 326.4 g/mol
InChI Key: VVTDUMYLIKYKGJ-LBPRGKRZSA-N
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Description

Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is a specialty product used in proteomics research . It has a molecular formula of C15H22N2O4S and a molecular weight of 326.42 .


Molecular Structure Analysis

The molecular structure of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine consists of a pyridyl group attached to an ethyl group, which is further attached to a cysteine molecule. The molecular formula is C15H22N2O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .

Scientific Research Applications

Coordination Chemistry and Radiopharmaceutical Development

Research has shown the potential of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine in coordination chemistry, particularly for developing new ligands for radiopharmaceutical applications. For instance, S-(pyridin-2-ylmethyl)-L-cysteine derivatives have been investigated for their ability to coordinate with fac-M(OH₂)₃(CO)₃⁺ (M = Re, (99m)Tc), revealing complex coordination behaviors and applications in radiopharmaceuticals. The study explored various coordination modes through the synthesis of functionalized analogues, demonstrating the ligands' potential in targeting specific radiopharmaceutical applications (He et al., 2009).

Peptide Synthesis and Bioconjugation

Another significant application of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is in peptide synthesis and bioconjugation. The compound serves as a precursor in the synthesis of peptides and proteins, aiding in the formation of disulfide bonds and enhancing the efficiency of peptide coupling reactions. For example, its derivatives have been used to facilitate heterodisulfide bond formations, proving essential in synthesizing peptides with N-terminal Cys(S-Pyr) through orthogonal couplings. This approach has been instrumental in preparing peptides for various biochemical studies and applications (Huang & Carey, 2009).

Antifouling Materials

Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine and its derivatives have also been explored for their applications in developing antifouling materials. A study demonstrated the synthesis of a l-cysteine conjugated antifouling amphiphilic conetwork (APCN) through a combination of reversible addition-fragmentation chain transfer (RAFT) polymerization and thiol-ene click chemistry. This innovative material exhibited excellent biocompatibility, high water content, and resistance to protein adsorption, highlighting its potential for use in biomedical devices such as soft contact lenses (Zhang et al., 2017).

Fluorescent Probes for Biothiol Detection

Moreover, the chemistry of Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine has been utilized in developing fluorescent probes for biothiol detection in biological systems. These probes are designed to exhibit fluorescence turn-on behavior upon reaction with cysteine, enabling specific and sensitive detection of this crucial biothiol in living cells and in vivo studies. The development of such probes contributes to our understanding of cysteine's role in physiological and pathological processes, offering tools for biochemical research and diagnostic applications (Wang et al., 2018).

Safety And Hazards

Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-pyridin-4-ylethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-12(13(18)19)10-22-9-6-11-4-7-16-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTDUMYLIKYKGJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCCC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCCC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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